molecular formula C18H13F8N3O4 B5973139 METHYL 2-(2,4-DIFLUOROANILINO)-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}AMINO)PROPANOATE

METHYL 2-(2,4-DIFLUOROANILINO)-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}AMINO)PROPANOATE

Cat. No.: B5973139
M. Wt: 487.3 g/mol
InChI Key: KNKYRKRUEDVREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-(2,4-DIFLUOROANILINO)-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}AMINO)PROPANOATE is a complex organic compound with significant potential in various fields of research and industry. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties, making it a subject of interest for scientists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2,4-DIFLUOROANILINO)-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}AMINO)PROPANOATE typically involves multiple steps, including the introduction of fluorine atoms and the formation of amide bonds. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of trifluoromethoxy aniline and difluoroaniline as starting materials, followed by a series of coupling reactions, is a common approach .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2,4-DIFLUOROANILINO)-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}AMINO)PROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated amines .

Scientific Research Applications

METHYL 2-(2,4-DIFLUOROANILINO)-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}AMINO)PROPANOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-(2,4-DIFLUOROANILINO)-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}AMINO)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in enhancing its binding affinity to target proteins and enzymes. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-((2-[(3,4-DIFLUOROANILINO)CARBONYL]-3-THIENYL)SULFONYL)ACETATE
  • METHYL 2-[(2-{[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}-3-THIENYL)SULFONYL]ACETATE

Uniqueness

METHYL 2-(2,4-DIFLUOROANILINO)-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}AMINO)PROPANOATE stands out due to its unique combination of fluorine atoms and amide bonds, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .

Properties

IUPAC Name

methyl 2-(2,4-difluoroanilino)-3,3,3-trifluoro-2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F8N3O4/c1-32-14(30)16(17(21,22)23,28-13-7-2-9(19)8-12(13)20)29-15(31)27-10-3-5-11(6-4-10)33-18(24,25)26/h2-8,28H,1H3,(H2,27,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKYRKRUEDVREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)(NC1=C(C=C(C=C1)F)F)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F8N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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